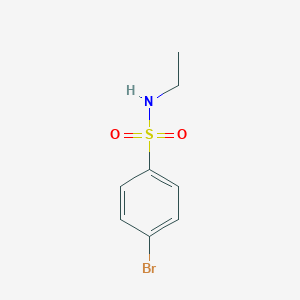

4-Bromo-N-ethylbenzenesulfonamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-bromo-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPUEFFXFOOTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173580 | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-25-4 | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N-ethylbenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-ethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3W782L6TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-N-ethylbenzenesulfonamide

This guide provides a comprehensive overview of the synthesis of 4-Bromo-N-ethylbenzenesulfonamide, a valuable compound for researchers, scientists, and professionals in drug development. The protocol is based on established methodologies for the synthesis of analogous sulfonamides, ensuring a robust and reproducible procedure.

Core Synthesis Pathway

The primary route to this compound involves the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and ethylamine. In this reaction, the nucleophilic nitrogen atom of ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. The presence of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the ethylamine, rendering it non-nucleophilic and halting the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are derived from analogous and well-established sulfonamide synthesis protocols and are presented to facilitate experimental planning and execution.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Bromobenzenesulfonyl Chloride | 1.0 equivalent | Starting material |

| Ethylamine | 1.0 - 1.2 equivalents | Nucleophile |

| Base (e.g., Triethylamine or NaHCO₃) | 1.5 - 2.0 equivalents | To neutralize HCl |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) or Methanol | Anhydrous conditions recommended |

| Temperature | 0 °C to Room Temperature | Initial cooling helps control the exothermic reaction |

| Reaction Time | 1 - 3 hours | Monitor by TLC for completion |

| Work-up & Purification | ||

| Quenching Agent | Water or dilute HCl | To remove excess base and salts |

| Extraction Solvent | Dichloromethane or Ethyl Acetate | To isolate the product |

| Purification Method | Recrystallization or Column Chromatography | To obtain the pure compound |

Experimental Protocol

This section details a standard experimental procedure for the synthesis of this compound.

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

-

Triethylamine or Sodium Bicarbonate

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base and Amine: Add triethylamine (1.5 - 2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath. To this cooled solution, add ethylamine (1.0 - 1.2 eq) dropwise. If using ethylamine gas, it can be bubbled through the solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Synthesis workflow for this compound.

Signaling Pathway of Sulfonamide Formation

The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfonyl group.

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-ethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-Bromo-N-ethylbenzenesulfonamide is limited. This guide provides a comprehensive overview of its predicted properties and the general characteristics of benzenesulfonamide derivatives, supplemented with established experimental protocols for independent verification.

Introduction

This compound is a member of the benzenesulfonamide class of organic compounds. This family of molecules is a cornerstone in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities. The structure, featuring a bromine atom on the phenyl ring and an ethyl group on the sulfonamide nitrogen, suggests potential for biological activity, making it a compound of interest for further investigation in drug discovery and development.

This technical guide summarizes the available physicochemical data for this compound, outlines experimental protocols for its synthesis and characterization, and discusses the potential biological significance of benzenesulfonamide derivatives.

Physicochemical Properties

| Property | This compound | 4-Bromo-N-methylbenzenesulfonamide[1] | 4-bromo-N,N-diethylbenzene-1-sulfonamide |

| Molecular Formula | C₈H₁₀BrNO₂S | C₇H₈BrNO₂S | C₁₀H₁₄BrNO₂S |

| Molecular Weight | 264.14 g/mol | 250.11 g/mol | 292.20 g/mol |

| Melting Point | Data not available | 70-72 °C | Liquid at room temperature |

| Boiling Point | Data not available | 330.3 °C at 760 mmHg (Predicted) | Data not available |

| XlogP (Predicted) | 1.9 | 1.5 | 2.8 |

| Appearance | Solid (Predicted) | Solid | Liquid |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general and widely applicable method for the synthesis of N-alkylated sulfonamides can be adapted.

General Synthesis Protocol: Reaction of 4-Bromobenzenesulfonyl Chloride with Ethylamine

This procedure is based on the common method for forming sulfonamides from sulfonyl chlorides and amines.

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Aqueous HCl solution (e.g., 1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the non-nucleophilic base (1.1-1.2 equivalents) to the solution.

-

Addition of Amine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ethylamine (1.0-1.1 equivalents) to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water or dilute aqueous HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Wash the combined organic layers sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess purity.

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Spectral Properties (Predicted and General)

While experimental spectra for this compound are not available, the expected spectral characteristics can be inferred from the known properties of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons (likely around δ 3.0-3.5 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (likely around δ 1.1-1.3 ppm).

-

N-H Proton: A broad singlet or triplet (depending on coupling to the adjacent methylene group) for the sulfonamide proton, the chemical shift of which can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display signals for the eight carbon atoms in the molecule, with chemical shifts influenced by their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of benzenesulfonamides typically exhibits characteristic absorption bands:

-

N-H Stretch: A band in the region of 3300-3200 cm⁻¹.

-

C-H Aromatic Stretch: Bands above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Bands below 3000 cm⁻¹.

-

S=O Asymmetric and Symmetric Stretches: Two strong bands, typically around 1350-1315 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[2]

-

S-N Stretch: A band in the range of 940-900 cm⁻¹.[2]

-

C-Br Stretch: A band in the lower frequency region, typically 600-500 cm⁻¹.

Mass Spectrometry

In mass spectrometry, aromatic sulfonamides often undergo characteristic fragmentation, including the loss of sulfur dioxide (SO₂). The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximately 1:1 ratio) for the molecular ion and any bromine-containing fragments.

Biological Activity and Potential Signaling Pathways

Specific biological studies on this compound are not publicly available. However, the benzenesulfonamide scaffold is a well-known pharmacophore, and its derivatives are known to interact with a variety of biological targets, most notably carbonic anhydrases.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play crucial roles in various physiological and pathological processes.[3] The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, leading to inhibition.

The general mechanism of carbonic anhydrase inhibition by a sulfonamide is depicted below.

Caption: General mechanism of carbonic anhydrase inhibition by a benzenesulfonamide derivative.

Different isoforms of carbonic anhydrase are associated with various diseases, including glaucoma, epilepsy, and cancer. The inhibitory activity and isoform selectivity of a benzenesulfonamide derivative are highly dependent on the substituents on the aromatic ring and the sulfonamide nitrogen. The presence of the 4-bromo and N-ethyl groups in the target molecule will influence its binding affinity and selectivity for different CA isoforms.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays can be performed.

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

Principle: The assay is based on the CA-catalyzed hydration of CO₂, which leads to a change in pH. The rate of this reaction can be monitored using a pH indicator.

General Protocol:

-

Prepare Solutions:

-

Buffer solution (e.g., Tris-HCl).

-

Carbonic anhydrase enzyme solution.

-

Substrate solution (CO₂-saturated water).

-

Test compound solutions at various concentrations.

-

pH indicator solution.

-

-

Assay Procedure:

-

In a microplate, add the buffer, enzyme solution, and test compound.

-

Initiate the reaction by adding the CO₂-saturated water.

-

Monitor the change in absorbance of the pH indicator over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

The following diagram outlines the general workflow for a carbonic anhydrase inhibition assay.

Caption: General workflow for an in vitro carbonic anhydrase inhibition assay.

Conclusion

While specific experimental data for this compound is currently scarce in the public domain, its structural features suggest it is a valuable candidate for further investigation. Based on the well-established pharmacology of the benzenesulfonamide class, this compound is predicted to exhibit biological activity, with carbonic anhydrase inhibition being a primary putative mechanism. The experimental protocols and predictive information provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related molecules. Further research is warranted to fully elucidate the chemical and biological properties of this compound.

References

Predicted ¹H NMR Data for 4-Bromo-N-ethylbenzenesulfonamide: A Technical Guide

This guide provides a detailed prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum for 4-Bromo-N-ethylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. The document outlines the predicted chemical shifts, multiplicities, coupling constants, and integration values, supported by a hypothetical experimental protocol and a logical workflow diagram.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for similar molecular environments. The benzene ring is 1,4-disubstituted (para), which simplifies the aromatic region of the spectrum.[1] The substituents, a bromine atom and an N-ethylsulfonamide group, exert distinct electronic effects on the aromatic protons.[2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho to SO₂NHEt) | 7.85 | Doublet (d) | 8.5 | 2H |

| Ar-H (ortho to Br) | 7.75 | Doublet (d) | 8.5 | 2H |

| SO₂NH Et | 5.10 | Triplet (t) | 6.0 | 1H |

| SO₂NHCH₂ CH₃ | 3.10 | Quartet (q) | 7.2 | 2H |

| SO₂NHCH₂CH₃ | 1.15 | Triplet (t) | 7.2 | 3H |

Detailed Justification of Predictions

-

Aromatic Protons (Ar-H): The aromatic region of the spectrum is expected to show two signals corresponding to the four aromatic protons.[4] Due to the para-substitution pattern, the protons on the benzene ring are split into two chemically equivalent sets. The protons ortho to the strongly electron-withdrawing sulfonamide group are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the protons ortho to the bromine atom.[1][5] This results in two doublets, with a typical ortho-coupling constant of approximately 8.5 Hz.

-

Sulfonamide Proton (NH): The chemical shift of the N-H proton in sulfonamides can be quite variable and is often observed as a broad signal.[6][7] Its position is influenced by factors such as solvent, concentration, and temperature. In this prediction, the NH proton is expected to appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons of the ethyl group.

-

Ethyl Group Protons (-CH₂CH₃): The ethyl group will give rise to two distinct signals. The methylene protons (-CH₂-) are adjacent to the nitrogen of the sulfonamide group, which causes a downfield shift. These protons are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are further from the electron-withdrawing group and therefore appear at a higher field (lower ppm value). They are split into a triplet by the two adjacent methylene protons. The coupling constant for both the quartet and the triplet is predicted to be around 7.2 Hz, which is typical for alkyl chains.

Experimental Protocol

Below is a detailed methodology for the acquisition of a ¹H NMR spectrum for this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) should be included as an internal standard (0 ppm). c. Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup: a. The spectrum will be acquired on a 400 MHz NMR spectrometer. b. The probe will be tuned to the proton frequency. c. The sample will be shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment (zg30). b. Spectral Width: 0-12 ppm. c. Acquisition Time: 3-4 seconds. d. Relaxation Delay: 1-2 seconds. e. Number of Scans: 16-64, depending on the sample concentration. f. Temperature: 298 K.

4. Data Processing: a. The acquired Free Induction Decay (FID) will be Fourier transformed. b. The spectrum will be phased and baseline corrected. c. Chemical shifts will be referenced to the TMS signal at 0 ppm. d. Integration of the signals will be performed to determine the relative number of protons. e. Coupling constants will be measured from the splitting patterns.

Visualization of the Prediction Workflow

The following diagram illustrates the logical workflow used to predict the ¹H NMR data for this compound.

Caption: Workflow for predicting ¹H NMR data.

References

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. rsc.org [rsc.org]

- 7. scholarworks.uark.edu [scholarworks.uark.edu]

An In-depth Technical Guide to the Synthesis of 4-Bromo-N-ethylbenzenesulfonamide from 4-bromobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-N-ethylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery. The document outlines the chemical principles, a detailed experimental protocol, and the characterization of the final product.

Introduction

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being a key component in a wide array of therapeutic agents. The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental and widely utilized method for the formation of the sulfonamide linkage.[1] This guide focuses on the specific synthesis of this compound from 4-bromobenzenesulfonyl chloride and ethylamine. The presence of the bromine atom on the phenyl ring provides a useful handle for further synthetic modifications, such as cross-coupling reactions, making the target molecule a versatile building block.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which neutralizes the hydrochloric acid byproduct generated during the reaction. The neutralization of HCl is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2]

Data Presentation

Quantitative data for the reactants and the product are summarized in the table below for easy reference and comparison.

| Compound Name | 4-bromobenzenesulfonyl chloride | Ethylamine (as hydrochloride) | Triethylamine | This compound |

| Molecular Formula | C₆H₄BrClO₂S | C₂H₈ClN | C₆H₁₅N | C₈H₁₀BrNO₂S |

| Molecular Weight ( g/mol ) | 255.52 | 81.54 | 101.19 | 264.14 |

| Appearance | White to beige crystalline powder | White to off-white solid | Colorless liquid | White to off-white solid |

| Melting Point (°C) | 73-75 | 108-110 | -114.7 | 69-71 |

| Boiling Point (°C) | 153 (15 mmHg) | N/A | 89.5 | 342.5 at 760 mmHg |

| Density (g/cm³) | ~1.9 | N/A | 0.726 | 1.529 |

| CAS Number | 98-58-8 | 557-66-4 | 121-44-8 | 1984-25-4 |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment

-

Reactants:

-

4-bromobenzenesulfonyl chloride (1.0 eq)

-

Ethylamine hydrochloride (1.1 eq)

-

Triethylamine (2.2 eq)

-

-

Solvent:

-

Anhydrous Dichloromethane (DCM)

-

-

Work-up and Purification Reagents:

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol and water for recrystallization

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask for vacuum filtration

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

-

Reaction Setup and Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend ethylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: To the suspension, add triethylamine (2.2 eq) and stir the mixture for 10-15 minutes.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 20-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude solid by recrystallization.[3] A common solvent system for sulfonamides is ethanol/water.[4] Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following standard analytical techniques:

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (69-71 °C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methylene protons of the ethyl group (a quartet), and the methyl protons of the ethyl group (a triplet). The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The spectrum should display signals corresponding to all the unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonamide group, including the S=O asymmetric and symmetric stretching vibrations, typically observed around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[4]

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. By following the outlined procedures for reaction, work-up, and purification, researchers can reliably obtain this versatile building block for applications in drug discovery and organic synthesis. The provided data and characterization guidelines will aid in ensuring the quality and identity of the synthesized compound.

References

An In-depth Technical Guide to 4-Bromo-N-ethylbenzenesulfonamide (CAS 1984-25-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 4-Bromo-N-ethylbenzenesulfonamide (CAS number 1984-25-4). The information is compiled from various scientific sources to support research and development efforts in medicinal chemistry and pharmacology.

Core Properties and Structure

This compound is an aromatic sulfonamide characterized by a bromine atom at the para position of the benzene ring and an ethyl group attached to the sulfonamide nitrogen.

Structure:

Figure 1: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1984-25-4 | - |

| Molecular Formula | C₈H₁₀BrNO₂S | --INVALID-LINK-- |

| Molecular Weight | 264.14 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | N-Ethyl-p-bromobenzenesulfonamide, Benzenesulfonamide, p-bromo-N-ethyl- | --INVALID-LINK-- |

| Melting Point | 69-71 °C | - |

| Boiling Point (Predicted) | 342.5 ± 44.0 °C | - |

| Appearance | White to off-white crystalline powder | - |

Experimental Protocols

Synthesis of this compound

The synthesis of N-substituted benzenesulfonamides is a well-established chemical transformation. A representative protocol for the synthesis of this compound is detailed below, adapted from procedures for similar compounds.

Figure 2: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-bromobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Amine: In a separate vessel, prepare a solution of 1.1 equivalents of ethylamine and 1.2 equivalents of a base (e.g., triethylamine or saturated sodium bicarbonate solution). Add this solution dropwise to the cooled solution of 4-bromobenzenesulfonyl chloride with vigorous stirring over a period of 30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Biological Activity and Potential Signaling Pathways

Benzenesulfonamide derivatives are a well-known class of compounds with a wide range of biological activities.[1] While specific data for this compound is limited, the activities of structurally related compounds provide insights into its potential pharmacological profile.

Table 2: Potential Biological Activities of 4-Bromobenzenesulfonamide Derivatives

| Biological Activity | Target/Mechanism | Reference |

| Carbonic Anhydrase Inhibition | Inhibition of zinc metalloenzymes involved in pH regulation. | [2] |

| Anticancer | Potential inhibition of cancer-associated carbonic anhydrase isoforms (e.g., hCA IX).[3] | [3] |

| Antimicrobial | Disruption of microbial metabolic pathways.[1] | [1] |

| Enzyme Inhibition | Potential inhibition of enzymes like acetylcholinesterase (AChE) and α-glucosidase.[4] | [4] |

A study on N-substituted-(4-Bromophenyl)benzenesulfonamides demonstrated that increasing the alkyl chain length on the sulfonamide nitrogen can enhance inhibitory activity against acetylcholinesterase.[4] This suggests that the N-ethyl group in the title compound may contribute favorably to its biological activity.

Hypothesized Mechanism: Enzyme Inhibition

The primary mechanism of action for many biologically active sulfonamides is enzyme inhibition. The sulfonamide moiety can interact with the active site of various enzymes, particularly metalloenzymes.

Figure 3: A logical diagram illustrating the general mechanism of enzyme inhibition.

The sulfonamide group can coordinate with metal ions, such as the zinc ion in the active site of carbonic anhydrases, leading to inhibition of the enzyme's catalytic activity.[5] The substituents on the benzene ring and the N-alkyl group can further influence the binding affinity and selectivity for different enzyme isoforms.[2]

Conclusion

This compound is a versatile chemical entity with potential applications in drug discovery and development. Its structural features are common to several classes of biologically active molecules, particularly enzyme inhibitors. While further research is needed to fully elucidate its specific biological targets and mechanisms of action, the information presented in this guide provides a solid foundation for future investigations. The synthetic accessibility of this compound, coupled with the known pharmacological activities of the benzenesulfonamide scaffold, makes it an attractive candidate for screening in various disease models.

References

Molecular weight of 4-Bromo-N-ethylbenzenesulfonamide

An In-depth Technical Guide to 4-Bromo-N-ethylbenzenesulfonamide

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and analytical characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who are interested in the properties and applications of this compound.

Core Compound Data

This compound is a halogenated aromatic sulfonamide. The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrNO₂S | PubChem |

| Molecular Weight | 264.14 g/mol | PubChem |

| CAS Number | 1984-25-4 | [1] |

| Canonical SMILES | CCN(S(=O)(=O)C1=CC=C(C=C1)Br) | N/A |

| InChI Key | NISFYSGJEGJHGM-UHFFFAOYSA-N | [2] |

Note: Some properties are for structurally similar compounds and are provided for reference.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of benzenesulfonamide derivatives are crucial for reproducible research. The following protocols are based on established chemical principles and synthetic strategies for analogous compounds.

Synthesis of this compound

A common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine.

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Ethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve ethylamine in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

Add an excess of saturated sodium bicarbonate solution to the flask.

-

Slowly add a solution of 4-bromobenzenesulfonyl chloride in dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[3]

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent in vacuo to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to yield the pure this compound.[3]

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed.[4]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the ethyl group protons (a quartet and a triplet) and the aromatic protons on the bromophenyl ring (two doublets). The NH proton will likely appear as a triplet.[4]

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Peaks: Look for characteristic absorption bands for the N-H stretch (~3250 cm⁻¹), the asymmetric and symmetric S=O stretches of the sulfonamide group (~1330 cm⁻¹ and ~1160 cm⁻¹), and C-Br stretch (~750 cm⁻¹).[4]

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Analysis: Infuse the solution into an electrospray ionization (ESI) source of a mass spectrometer.

-

Expected Result: In the positive ion mode, the mass spectrum should show a molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for the isotopes).[4]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for structural confirmation.

Potential Biological Activity

Sulfonamides are a well-known class of compounds with a wide range of biological activities, most notably as antimicrobial agents. While the specific biological profile of this compound is not extensively documented in the provided search results, related compounds have been investigated for their potential as enzyme inhibitors or for their antibacterial and antifungal properties.[5][6][7] The general mechanism of action for sulfonamide antibiotics involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Further research would be necessary to determine if this compound exhibits similar activity.

References

- 1. 108725-36-6|4-Bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. Buy 4-Bromo-N-ethyl-N-propylbenzene-1-sulfonamide | 112821-92-8 [smolecule.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide | 863512-17-8 [smolecule.com]

- 6. Buy 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide | 1178100-39-4 [smolecule.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Form and Storage of Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals

Aromatic diamines are a pivotal class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring. Their unique structural and electronic properties make them indispensable building blocks in a myriad of applications, ranging from the synthesis of high-performance polymers and advanced materials to their crucial role as intermediates and active pharmaceutical ingredients (APIs) in drug development.[1][2] This in-depth technical guide provides a comprehensive overview of the physical form, storage, and handling of several key aromatic diamines, offering critical data and protocols for laboratory professionals.

Physical and Chemical Properties

Aromatic diamines are typically solids at room temperature, with their physical form ranging from colorless or white crystals to tan or brownish flakes.[3][4][5] A common characteristic of many aromatic diamines is their propensity to darken upon exposure to air and light due to oxidation.[3][4][6][7][8] This sensitivity necessitates specific storage and handling procedures to maintain their purity and integrity. The solubility of these compounds varies, with many exhibiting limited solubility in water but better solubility in organic solvents and acidic solutions.[3][9][10][11]

Below is a summary of the key physical properties of several industrially and pharmaceutically relevant aromatic diamines.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |

| o-Phenylenediamine (OPD) | 95-54-5 | C₆H₈N₂ | 108.14 | 100-104 | 256-258 | White to brownish-yellow crystals or sandy brown solid; darkens on exposure to light.[5][8][9][12] | Slightly soluble in cold water, soluble in hot water, alcohol, ether, chloroform.[8][9] |

| m-Phenylenediamine (MPD) | 108-45-2 | C₆H₈N₂ | 108.14 | 64-66 | 282-284 | Colorless needles or white solid; turns red or purple on exposure to air.[4][13][14][15] | 42.9 g/100 mL in water at 20°C.[13] |

| p-Phenylenediamine (PPD) | 106-50-3 | C₆H₈N₂ | 108.14 | 145-147 | 267 | White to purple crystalline solid; turns purple to black in air.[6][7][16] | Soluble in water, alcohol, ether, benzene, chloroform, acetone.[17] |

| 4,4'-Diaminodiphenylmethane (MDA) | 101-77-9 | C₁₃H₁₄N₂ | 198.26 | 88-92 | 398-399 | Tan flakes or lumps with a faint fish-like odor; darkens on exposure to air.[3][10][18] | Slightly soluble in water; soluble in alcohol, benzene, ether.[3][10] |

| 3,3'-Diaminobenzidine (DAB) | 91-95-2 | C₁₂H₁₄N₄ | 214.27 | 175-177 | 497.8 (est.) | Off-white to brown powder; light sensitive.[19][20] | Soluble in water.[19] |

Storage and Handling

Proper storage and handling of aromatic diamines are paramount to ensure user safety and maintain chemical integrity. Many of these compounds are classified as toxic or carcinogenic and are sensitive to environmental conditions.[12][21][22]

General Storage Guidelines:

-

Containers: Store in original, tightly sealed containers.[10][23]

-

Environment: Keep in a cool, dry, and well-ventilated area.[10][22]

-

Light and Air: Protect from light and air to prevent degradation and discoloration. Many aromatic diamines will oxidize and darken upon exposure.[3][4][8][19][20]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and acid anhydrides.[16][19][20]

-

Segregation: Store separately from food and feedstuffs.[12][16] For carcinogenic or highly toxic diamines, dedicated and locked storage cabinets are recommended.[22]

Handling Precautions:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with volatile compounds or dusts.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][23] Some aromatic diamines can be absorbed through the skin.[6][16]

-

Hygiene: Avoid eating, drinking, or smoking in areas where these chemicals are handled. Wash hands thoroughly after handling.[16][23]

-

Spills: In case of a spill, collect the material carefully, avoiding dust generation, and place it in a sealed container for disposal.[3][13]

Experimental Protocols

Synthesis of p-Phenylenediamine

This protocol describes the reduction of p-nitroaniline to p-phenylenediamine.

Materials:

-

p-Nitroaniline

-

Iron powder (fine)

-

Concentrated hydrochloric acid

-

Sodium carbonate solution

-

Water

Procedure:

-

In a reaction vessel, heat 150 mL of water to 95°C.

-

Add 100 g of p-nitroaniline to the hot water.

-

Gradually add 5 mL of concentrated hydrochloric acid and approximately 100 g of fine iron powder. Control the reaction rate to prevent excessive frothing, using cooling if necessary.

-

Continue the addition until the yellow color of the solution disappears, which can be checked by spotting on filter paper.

-

Add sodium carbonate solution until the mixture is alkaline.

-

Boil the mixture and then filter to remove the iron residue.

-

Concentrate the filtrate by evaporation until p-phenylenediamine crystallizes.

-

Collect the crystals by filtration. The expected yield is approximately 80% of the theoretical yield.[9]

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of phenylenediamine isomers (o-, m-, and p-phenylenediamine) by HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å, or a similar reverse-phase column.[2]

-

Mobile Phase: A mixture of acetonitrile (40%) and 0.1% sulfuric acid in water (60%).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 200 nm.[2]

-

Injection Volume: 1 µL.[2]

Procedure:

-

Standard Preparation: Prepare stock standards of each phenylenediamine isomer by dissolving a known amount in a suitable solvent (e.g., 10 N sulfuric acid for initial dissolution, followed by dilution).[24] Working standards can be prepared by diluting the stock solutions with the mobile phase.

-

Sample Preparation: For air samples, draw a known volume of air through a sulfuric acid-treated glass fiber filter. Extract the filter with an aqueous EDTA solution.[24] For other samples, dissolve a known quantity in a suitable solvent and dilute as necessary.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Identify and quantify the analytes by comparing the retention times and peak areas of the samples with those of the standards.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines a general procedure for obtaining an FTIR spectrum of a solid aromatic diamine using the KBr pellet method.

Materials:

-

Aromatic diamine sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Grinding: In an agate mortar, grind 1-2 mg of the solid aromatic diamine sample to a fine powder.

-

Mixing with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by grinding.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[20]

-

Interpretation: Analyze the resulting spectrum for characteristic absorption bands. For primary aromatic amines, expect to see N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹.

Aromatic Diamines in Drug Development: A Signaling Pathway Example

Aromatic diamines are integral structural motifs in a number of successful therapeutic agents, particularly in the field of oncology. Many of these drugs function as kinase inhibitors, targeting specific signaling pathways that are dysregulated in cancer cells.

A prominent example is Nilotinib , a potent and selective BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[9][13][19] The chemical structure of Nilotinib incorporates an aromatic diamine moiety.

// Edges ATP -> BCR_ABL [label="Binds to\nactive site", color="#202124"]; BCR_ABL -> JAK_STAT [color="#202124"]; BCR_ABL -> MAPK [color="#202124"]; BCR_ABL -> PI3K_AKT [color="#202124"];

JAK_STAT -> Proliferation [color="#202124"]; MAPK -> Proliferation [color="#202124"]; PI3K_AKT -> Proliferation [color="#202124"];

JAK_STAT -> Apoptosis_Inhibition [color="#202124"]; MAPK -> Apoptosis_Inhibition [color="#202124"]; PI3K_AKT -> Apoptosis_Inhibition [color="#202124"];

Nilotinib -> BCR_ABL [label="Inhibits ATP\nbinding", arrowhead="tee", color="#4285F4", style=dashed, fontcolor="#4285F4"]; } .dot Mechanism of action of Nilotinib in Chronic Myeloid Leukemia (CML).

In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis (programmed cell death) through the activation of several downstream signaling pathways, including the JAK-STAT, MAPK, and PI3K/mTOR pathways.[25] Nilotinib competitively binds to the ATP-binding site of the BCR-ABL kinase, preventing its phosphorylation activity.[19] This inhibition blocks the downstream signaling cascades, leading to a reduction in cell proliferation and the induction of apoptosis in the cancerous cells.[19]

Conclusion

Aromatic diamines are a versatile and important class of compounds with a wide range of applications. Their handling and storage require careful attention to their physical and chemical properties, particularly their sensitivity to air and light, and their potential toxicity. A thorough understanding of these characteristics, coupled with adherence to established safety protocols, is essential for their effective and safe use in research and development. Their integral role in modern medicine, as exemplified by kinase inhibitors like Nilotinib, underscores the continued importance of studying and understanding this fascinating class of molecules.

References

- 1. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 6. ClinPGx [clinpgx.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. cancernetwork.com [cancernetwork.com]

- 9. Nilotinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of dasatinib on SRC kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lobachemie.com [lobachemie.com]

- 19. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. Analytical Method [keikaventures.com]

- 22. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. osha.gov [osha.gov]

- 25. PI3K/mTOR pathway inhibitors sensitize chronic myeloid leukemia stem cells to nilotinib and restore the response of progenitors to nilotinib in the presence of stem cell factor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bromine in the Reactivity and Biological Activity of Benzenesulfonamides: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the multifaceted role of the bromine substituent in modulating the chemical reactivity and biological efficacy of the benzenesulfonamide scaffold. Benzenesulfonamides are a cornerstone in medicinal chemistry, and the strategic incorporation of halogen atoms, particularly bromine, is a critical tool in drug design and development.[1] This document explores the profound influence of bromine on the molecule's physicochemical properties through electronic effects and its capacity to form halogen bonds. Furthermore, it details the synthetic utility of brominated benzenesulfonamides, both as targets and reagents, and presents quantitative data on their impact on biological activity. Detailed experimental protocols and logical workflow diagrams are provided to serve as a practical resource for researchers, scientists, and professionals in drug development.

The Influence of Bromine on Physicochemical Properties

The introduction of a bromine atom onto the phenyl ring of a benzenesulfonamide derivative instigates significant changes in its electronic and steric profile, which in turn dictates its reactivity and potential for biological interactions.

Electronic and Steric Effects

Bromine exerts a dual electronic influence: it is strongly electronegative, leading to an inductive electron-withdrawing effect (-I), and it possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R). The inductive effect typically dominates, deactivating the aromatic ring towards electrophilic substitution. This electron-withdrawing nature also increases the acidity of the sulfonamide N-H proton, making it more likely to be deprotonated at physiological pH and enhancing its hydrogen bonding capabilities.

The sulfonation of bromobenzene with sulfur trioxide is significantly slower than that of benzene, with a relative rate constant ratio (kbenzene/kbromobenzene) of 28.6, highlighting the deactivating effect of bromine.[2] The reaction yields the para-substituted product with high selectivity (98.93%).[2]

Halogen Bonding

A key interaction that distinguishes bromine and other heavy halogens from hydrogen is the halogen bond (XB) . This is a noncovalent interaction where the halogen atom acts as an electrophilic species.[3] This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite the covalent bond.[3] This electrophilic region can interact favorably with nucleophilic sites such as the lone pairs on oxygen, nitrogen, or sulfur atoms, which are abundant in biological macromolecules like proteins and nucleic acids.[4]

The strength of a halogen bond is tunable and increases with the polarizability of the halogen (I > Br > Cl).[3] This interaction is highly directional and can be a powerful tool in drug design for enhancing binding affinity and specificity for a target receptor. The presence of the electron-withdrawing benzenesulfonyl group further enhances the σ-hole on the bromine atom, making it a more potent halogen bond donor.

Role in Chemical Reactivity and Synthesis

Bromine's presence is pivotal in both the synthesis of benzenesulfonamide derivatives and in the subsequent reactivity of the resulting molecules.

Synthesis of Brominated Benzenesulfonamides

A common route to para-brominated benzenesulfonamides starts with the chlorosulfonation of bromobenzene.[5] This key intermediate, 4-bromobenzenesulfonyl chloride, is then converted to the corresponding sulfonamide via ammonolysis.[5] This multi-step synthesis provides a reliable pathway to this important building block.

N-Bromobenzenesulfonamides as Reagents

When the bromine atom is attached to the sulfonamide nitrogen instead of the ring, the resulting N-bromobenzenesulfonamide becomes a valuable reagent for organic synthesis.[6] The electron-withdrawing benzenesulfonyl group polarizes the N-Br bond, making the bromine atom highly electrophilic.[7] These stable, crystalline solids are safer and easier to handle than liquid bromine and serve as effective reagents for transformations like the α-bromination of ketones.[6] This reaction provides a key synthetic handle for further molecular elaboration.[6]

Impact on Biological Activity and Drug Design

The substitution of hydrogen with bromine can profoundly impact the biological activity of benzenesulfonamide-based therapeutic agents. This modification can enhance potency, alter selectivity, and improve pharmacokinetic profiles.

Structure-Activity Relationships (SAR)

Numerous studies have shown that the introduction of electronegative groups, such as bromine, can lead to stronger enzyme inhibition.[8] For instance, in a series of novel aryl thiazolone–benzenesulfonamides designed as anticancer agents, the bromo-substituted derivative 4e displayed significantly enhanced growth inhibition on both MDA-MB-231 and MCF-7 breast cancer cell lines compared to the standard drug staurosporine.[9] This highlights the positive contribution of the bromine atom to the compound's cytotoxic potency.

Quantitative Data Presentation

The quantitative impact of bromine substitution is evident when comparing the inhibitory concentrations of brominated compounds with their non-brominated analogues or standards. The data below is extracted from a study on benzenesulfonamide derivatives as anticancer agents.[9]

| Compound ID | Key Substituent | Target Cell Line | IC₅₀ (µM) | Selectivity Index vs. Normal Cells (MCF-10A) |

| 4e | 4-Bromo | MDA-MB-231 | 3.58 | 5.5 |

| 4e | 4-Bromo | MCF-7 | 4.58 | 5.5 |

| 4g | 4-Nitro | MDA-MB-231 | 5.54 | > 17.5 |

| 4g | 4-Nitro | MCF-7 | 2.55 | > 17.5 |

| Staurosporine | (Standard) | MDA-MB-231 | 7.67 | - |

| Staurosporine | (Standard) | MCF-7 | 5.89 | - |

Table 1: The bromo-substituted compound 4e shows potent anticancer activity, superior to the standard staurosporine, against both tested breast cancer cell lines.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of brominated benzenesulfonamides and their use as reagents.

Synthesis of 4-Bromobenzenesulfonyl Chloride[6]

-

Setup: Place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid in a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap. Cool the flask to 12–15°C.

-

Addition: Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred acid over 15-20 minutes, maintaining the temperature at approximately 15°C.

-

Reaction: After the addition is complete, heat the mixture to 60°C for two hours.

-

Work-up: Carefully pour the cooled, syrupy liquid into 1 kg of crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Isolation: Collect the precipitated solid (crude 4-bromobenzenesulfonyl chloride) by suction filtration and wash it thoroughly with cold water. The crude product can be used directly in the next step.

Synthesis of 4-Bromobenzenesulfonamide[6]

-

Setup: The crude, moist 4-bromobenzenesulfonyl chloride is transferred to a flask.

-

Ammonolysis: Add 400 mL (360 g) of concentrated ammonia solution (sp. gr. 0.90) and stir the mixture vigorously for at least 30 minutes.

-

Heating: Gently heat the mixture to 60-70°C for about 15 minutes to complete the reaction.

-

Isolation: Cool the mixture and collect the solid 4-bromobenzenesulfonamide by suction filtration.

-

Purification: Wash the product with cold water. Recrystallize from boiling water to obtain pure 4-bromobenzenesulfonamide. Expected yield is 90-95 g (76-80% based on bromobenzene).

α-Bromination of Acetophenone using N-Bromobenzenesulfonamide[7]

-

Setup: To a 100 mL round-bottom flask, add acetophenone (1.20 g, 10.0 mmol), p-toluenesulfonic acid (0.172 g, 1.0 mmol), and dichloromethane (50 mL). Stir until dissolved.

-

Addition: Add N-bromobenzenesulfonamide (2.48 g, 10.5 mmol) in a single portion.

-

Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.

-

Work-up: Quench the reaction with 20 mL of saturated sodium bicarbonate solution. Separate the organic layer and wash with 20 mL of brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford α-bromoacetophenone.

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Acetophenone | 120.15 | 1.20 g | 10.0 |

| N-Bromobenzenesulfonamide | 236.07 | 2.48 g | 10.5 |

| p-Toluenesulfonic acid | 172.20 | 0.172 g | 1.0 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Table 2: Reagents for the α-Bromination of Acetophenone.[6]

Conclusion

The strategic placement of a bromine atom on a benzenesulfonamide scaffold is a powerful and versatile tool for chemists and drug developers. It significantly influences the molecule's reactivity through a combination of electronic and steric effects. Bromine's ability to participate in halogen bonding provides a modern and potent mechanism for enhancing drug-target interactions, leading to improved biological activity. Furthermore, brominated benzenesulfonamides serve as both crucial synthetic targets and valuable reagents in their own right. A thorough understanding of these principles is essential for the rational design of next-generation benzenesulfonamide-based therapeutics.

References

- 1. dovepress.com [dovepress.com]

- 2. "The reactivity and selectivity of the reaction of sulfur trioxide and " by Sullivan E. Blau [scholarsarchive.byu.edu]

- 3. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

Preliminary Biological Activity Screening of Sulfonamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a versatile class of synthetic compounds that have been a cornerstone of medicinal chemistry for decades. Initially lauded for their groundbreaking antibacterial effects, the sulfonamide scaffold has since proven to be a privileged structure, leading to the development of drugs with a wide array of biological activities. These include antifungal, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the preliminary in vitro screening methodologies used to identify and characterize the biological activities of novel sulfonamide derivatives, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways.

The antibacterial action of sulfonamides is primarily due to their structural similarity to p-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] This targeted mechanism has spurred the exploration of sulfonamides against other pathogens and in disease pathways where enzyme inhibition can elicit a therapeutic effect. Consequently, numerous sulfonamide-containing drugs have been developed, targeting enzymes such as carbonic anhydrase, cyclooxygenase-2 (COX-2), and various kinases.[3][4]

This technical guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to conduct preliminary biological activity screening of newly synthesized sulfonamide compounds.

Antibacterial Activity Screening

The primary screening for novel sulfonamides often begins with assessing their efficacy against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) is the gold standard metric for quantifying in vitro antibacterial activity.

Quantitative Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative sulfonamide derivatives against common Gram-positive and Gram-negative bacteria.

| Compound/Drug | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Klebsiella pneumoniae (MIC µg/mL) | Reference(s) |

| Sulfamethoxazole | >1024 | 2-128 | >1024 | 16->1024 | [5] |

| Sulfadiazine | 128-512 | 64-256 | >512 | 128-512 | [6] |

| Novel Sulfonamide 1a | 256-512 | >512 | >512 | >512 | [6] |

| Novel Sulfonamide 1b | 64 | 128 | 256 | 128 | [6] |

| Novel Sulfonamide 1c | 128-256 | 64-128 | 512 | 256 | [6] |

| Novel Sulfonamide 1d | 64 | 64-128 | 256 | 128 | [6] |

Experimental Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth and solvent only)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the sulfonamide compound. Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacteria.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. This inhibition disrupts the production of nucleotides and amino acids, leading to bacteriostasis.

Antifungal Activity Screening

The emergence of fungal resistance necessitates the development of new antifungal agents. Sulfonamides have shown promise in this area, and their activity can be assessed using methods similar to those for bacteria.

Quantitative Data: Antifungal Activity

The following table presents the MIC values of select sulfonamide derivatives against pathogenic yeasts.

| Compound/Drug | Candida albicans (MIC µg/mL) | Cryptococcus neoformans (MIC µg/mL) | Aspergillus fumigatus (MIC µg/mL) | Reference(s) |

| Sulfaphenazole | >125 | 4-8 | 64 | [7] |

| Sulfamethoxazole | >125 | 16-32 | >128 | [7] |

| Novel Arylsulfonamide 3 | 125-1000 | ND | ND | [8] |

| Novel Arylsulfonamide 13·HCl | 500-1000 | ND | ND | [8] |

| ND: Not Determined |

Experimental Protocol: Antifungal Susceptibility Testing (CLSI M27-A3)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.

Materials:

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum standardized to a specific turbidity

-

Sulfonamide compounds dissolved in DMSO

-

Positive control antifungal (e.g., fluconazole)

-

Negative control (medium and solvent only)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the sulfonamide compounds in RPMI-1640 medium directly in the 96-well plates.

-

Inoculum Preparation: Grow the yeast strain on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to that of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well.

Anticancer Activity Screening

Many sulfonamide derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms including tubulin polymerization, kinase signaling, and carbonic anhydrase activity.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative sulfonamides against various human cancer cell lines.

| Compound | MCF-7 (Breast) (IC₅₀ µM) | A549 (Lung) (IC₅₀ µM) | HCT-116 (Colon) (IC₅₀ µM) | Reference(s) |

| B13 Analog 15 | 27.0 | 28.7 | ND | [5] |

| B13 Analog 20 | 30.8 | 30.8 | ND | [5] |

| Compound 13 | 62.4 | 43.5 | 38.5 | [9] |

| Compound 21 | ND | ND | 38.5 | [9] |

| Compound 6(a) | 3.24 | 1.32 | 0.16 | [10] |

| ND: Not Determined |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the sulfonamide compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain sulfonamides exert their anticancer effects by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of sulfonamides are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Quantitative Data: Anti-inflammatory Activity

The following table shows the IC₅₀ values for COX-1 and COX-2 inhibition by various sulfonamide-containing drugs, along with their selectivity index.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Celecoxib | 15 | 0.04 | 375 | [4] |

| Nimesulide | 70 | 1.27 | 55.1 | [4] |

| Sulfadiazine | 18.4 | 5.27 | 3.5 | [4] |

| Compound 6b | 13.16 | 0.04 | 329 | [11] |

| Compound 6j | 12.48 | 0.04 | 312 | [11] |

Experimental Protocol: COX Inhibitor Screening Assay

This is a fluorometric assay to screen for inhibitors of COX enzymes.

Materials:

-

96-well white opaque plates

-

COX Assay Buffer

-

Recombinant human COX-1 or COX-2 enzyme

-

COX Probe

-

Arachidonic acid (substrate)

-

Celecoxib (positive control inhibitor)

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX enzyme, probe, and arachidonic acid according to the assay kit instructions.

-

Inhibitor Addition: Add the sulfonamide test compounds at various concentrations to the wells. Include wells for a no-inhibitor control and a positive control (celecoxib).

-

Enzyme Addition: Add the diluted COX enzyme to all wells except the blank.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percent inhibition and calculate the IC₅₀ value.

Mechanism of Action: COX-2 Inhibition

Inflammatory stimuli trigger the expression of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. Selective COX-2 inhibitors block this step, reducing inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Additional Screening: Kinase Inhibition